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molecular formula C14H20N2O2 B8278322 Methyl 2-methyl-4-(4-methylpiperazin-1-yl)benzoate

Methyl 2-methyl-4-(4-methylpiperazin-1-yl)benzoate

Cat. No. B8278322
M. Wt: 248.32 g/mol
InChI Key: SCQVHVVOJABOPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08354399B2

Procedure details

In a cylindrical quartz tube were placed 4-fluoro-2-methyl-benzoic acid methyl ester (1.2 g, 7.14 mmol), N-methylpiperazine (0.95 ml, 8.5 mmol), K2CO3 (990 mg, 7.14 mmol) and DMSO (4 ml). The reaction was heated for 20 hours at 110° C. until HPLC revealed the disappearance of the starting-material. DCM (15 ml) was added and the solution was washed twice with water and the organic phase was dried over anhydrous Na2SO4. The crude was purified by flash chromatography (DCM/MeOH 95:5) affording the desired compound (670 mg, 38%).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.95 mL
Type
reactant
Reaction Step Two
Name
Quantity
990 mg
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
Yield
38%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7](F)=[CH:6][C:5]=1[CH3:11].[CH3:13][N:14]1[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]1.C([O-])([O-])=O.[K+].[K+].CS(C)=O>C(Cl)Cl>[CH3:11][C:5]1[CH:6]=[C:7]([N:17]2[CH2:18][CH2:19][N:14]([CH3:13])[CH2:15][CH2:16]2)[CH:8]=[CH:9][C:4]=1[C:3]([O:2][CH3:1])=[O:12] |f:2.3.4|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
COC(C1=C(C=C(C=C1)F)C)=O
Step Two
Name
Quantity
0.95 mL
Type
reactant
Smiles
CN1CCNCC1
Step Three
Name
Quantity
990 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Four
Name
Quantity
4 mL
Type
reactant
Smiles
CS(=O)C
Step Five
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a cylindrical quartz tube were placed
WASH
Type
WASH
Details
the solution was washed twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
The crude was purified by flash chromatography (DCM/MeOH 95:5)

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=O)OC)C=CC(=C1)N1CCN(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 670 mg
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 37.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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